TERT-BUTYL-D9 METHYL ETHER

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl tert-butyl ether (MTBE), also known as tert-butyl methyl ether, is an organic compound with a structural formula (CH3)3COCH3 . MTBE is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It is primarily used as a fuel additive, blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions .

Synthesis Analysis

MTBE is manufactured via the chemical reaction of methanol and isobutylene . Methanol is primarily derived from natural gas, where steam reforming converts the various light hydrocarbons in natural gas (primarily methane) into carbon monoxide and hydrogen . The resulting gases then further react in the presence of a catalyst to form methanol . Isobutylene can be produced through a variety of methods .Molecular Structure Analysis

The molecular formula of MTBE is C5H12O . Its average mass is 88.148 Da and its monoisotopic mass is 88.088814 Da .Chemical Reactions Analysis

The most common reaction of ethers like MTBE is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

MTBE is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It has a density of 0.7404 g/cm3, a melting point of −108.6 °C, and a boiling point of 55.5 °C . Its solubility in water is 26 g/L at 20 °C .作用機序

Aqueous solutions of HBr or HI (but not HCl) tend to cleave ethers into alcohol and an alkyl halide product by either an SN2 or SN1 mechanism . If the ether is attached to only primary, secondary, or methyl alkyl groups, a selective cleavage will typically take place using an SN2 mechanism . First, the strong acid protonates the ether oxygen .

Safety and Hazards

MTBE is a flammable liquid with a distinctive, disagreeable odor . It should be avoided from ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools . Use spark-proof tools and explosion-proof equipment . Take precautionary measures against static discharges .

将来の方向性

MTBE is a commonly used organic solvent that can be synthesized by acid catalyzed reaction between methanol and isobutene . It is an effective alternative to lead containing additives for enhancing the octane rating of gasoline . Its oxidative degradation by propane-oxidizing bacterial strains has been tested . Kinetics of its heat-assisted persulfate oxidation has been investigated at various pH, temperature, oxidant concentration, and ionic strength levels .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of TERT-BUTYL-D9 METHYL ETHER involves the alkylation of tert-butanol with deuterated methyl iodide in the presence of a strong base such as potassium tert-butoxide.", "Starting Materials": [ "tert-butanol", "deuterated methyl iodide", "potassium tert-butoxide" ], "Reaction": [ "Add potassium tert-butoxide to a solution of tert-butanol in anhydrous tetrahydrofuran.", "Add deuterated methyl iodide dropwise to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and quench with water.", "Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "Purify the product by distillation or column chromatography." ] } | |

CAS番号 |

1219795-06-8 |

製品名 |

TERT-BUTYL-D9 METHYL ETHER |

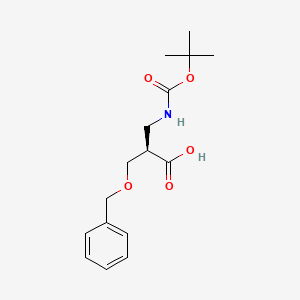

分子式 |

C5H12O |

分子量 |

97.205 |

IUPAC名 |

1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3 |

InChIキー |

BZLVMXJERCGZMT-GQALSZNTSA-N |

SMILES |

CC(C)(C)OC |

同義語 |

TERT-BUTYL-D9 METHYL ETHER |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)